((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)

Catalog No.
S714559
CAS No.
93379-48-7
M.F
C31H30O4
M. Wt
466.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(d...

CAS Number

93379-48-7

Product Name

((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)

IUPAC Name

[(4R,5R)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol

Molecular Formula

C31H30O4

Molecular Weight

466.6 g/mol

InChI

InChI=1S/C31H30O4/c1-29(2)34-27(30(32,23-15-7-3-8-16-23)24-17-9-4-10-18-24)28(35-29)31(33,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22,27-28,32-33H,1-2H3/t27-,28-/m1/s1

InChI Key

OWVIRVJQDVCGQX-VSGBNLITSA-N

SMILES

CC1(OC(C(O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)C

Canonical SMILES

CC1(OC(C(O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)C

Isomeric SMILES

CC1(O[C@H]([C@@H](O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)C

((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol) is a bisphenol derivative characterized by the presence of a 1,3-dioxolane ring and two diphenylmethanol groups. Its molecular formula is C31H30O4, and it has a molecular weight of approximately 466.6 g/mol . The compound is typically found as a white to off-white powder and is known for its chiral properties due to the specific configuration of its dioxolane ring .

Structural Features

  • Molecular Formula: C31H30O4
  • CAS Number: 93379-48-7
  • IUPAC Name: [(4R,5R)-5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol

TADDOL's mechanism of action in asymmetric synthesis relies on its ability to form a complex with the reaction substrates. The rigid structure and defined chirality of TADDOL control the orientation of the substrates within the complex, directing the reaction towards the formation of a specific stereoisomer []. The exact mechanism can vary depending on the specific reaction and the role of TADDOL (stoichiometric reagent or catalyst).

Further considerations:

  • TADDOL may be a mild skin irritant.
  • Organic solvents used with TADDOL can pose flammability and health hazards.

As a Chiral Ligand:

((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol), also known as TADDOL, is a valuable chiral ligand in asymmetric catalysis. Its rigid structure and well-defined chirality make it highly effective in inducing chirality in various chemical reactions. Studies have shown its successful application in:

  • Diels-Alder reactions: TADDOL effectively catalyzes Diels-Alder reactions, leading to the formation of enantiomerically enriched cyclohexenes.
  • Alkylation reactions: Enantioselective alkylation reactions can be achieved using TADDOL-based catalysts, leading to the synthesis of chiral alcohols and amines.
  • Hydrogenation reactions: TADDOL can also be employed in asymmetric hydrogenation reactions, allowing for the production of enantiopure alcohols and ketones.

As a Building Block in Supramolecular Chemistry:

The unique structure of TADDOL makes it a versatile building block in the field of supramolecular chemistry. Its ability to form self-assembled structures with well-defined architectures has led to applications in:

  • Molecular recognition: TADDOL-based molecules can be designed to recognize and bind specific guest molecules with high selectivity, useful in sensor development and drug discovery.
  • Liquid crystals: TADDOL derivatives can be incorporated into liquid crystalline materials, influencing their physical properties and potential applications in displays and photonics.
  • Nanoparticles: TADDOL can be used as a chiral template for the synthesis of nanoparticles with controlled size and chirality, finding applications in catalysis and drug delivery.

As a Scaffolding Molecule in Medicinal Chemistry:

The presence of multiple functional groups and well-defined chirality makes TADDOL an attractive scaffold for the development of new drugs. Its derivatives have been explored for potential applications in:

  • Antiviral therapy: Studies have investigated TADDOL-based compounds for their potential activity against various viruses, including HIV and influenza.
  • Cancer treatment: TADDOL derivatives are being explored for their potential to inhibit cancer cell growth and proliferation.
  • Neurodegenerative diseases: Research is ongoing to investigate the potential of TADDOL-based compounds in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.

This compound serves as an important ligand in asymmetric synthesis reactions. It is particularly noted for its role in catalyzing various transformations through chiral phosphite-type ligands. For instance, it has been utilized in asymmetric Tsuji–Trost reactions where it helps facilitate the formation of carbon-carbon bonds in a stereoselective manner .

While specific biological activities of ((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol) are not extensively documented in literature, compounds of similar structure often exhibit notable interactions with biological systems. The chiral nature of this compound suggests potential applications in pharmaceuticals where enantiomeric purity can significantly affect biological activity.

The synthesis of ((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol) typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the Dioxolane Ring: This can be achieved through the reaction of suitable precursors under acidic or basic conditions.
  • Introduction of Diphenylmethanol Groups: This step often involves electrophilic substitution reactions where diphenylmethanol derivatives react with the dioxolane intermediate.

The precise methods can vary based on the desired yield and purity levels.

Interaction studies involving ((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol) focus on its behavior in catalytic processes and its effectiveness as a ligand. Research has shown that this compound can interact favorably with metal catalysts to enhance reaction efficiency and selectivity .

Several compounds share structural similarities with ((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol). These include:

Compound NameMolecular FormulaNotable Features
TADDOLC31H30O4Chiral bisphenol; used as a ligand
(S,S)-TADDOLC31H30O4Enantiomer of TADDOL; similar applications
(R,R)-TADDOLC31H30O4Another enantiomer; used in asymmetric synthesis

Uniqueness

The uniqueness of ((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol) lies in its specific stereochemistry and the arrangement of functional groups which enhance its effectiveness as a chiral ligand compared to other similar compounds. Its ability to facilitate asymmetric transformations makes it particularly valuable in synthetic organic chemistry.

The compound ((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol), commonly known as tetraaryl-1,3-dioxolane-4,5-dimethanol, represents a cornerstone chiral auxiliary in asymmetric synthesis [1] [2]. This C2-symmetric molecule features a dioxolane ring substituted with two mutually transoid diarylhydroxymethyl groups, making it an invaluable tool for stereoselective transformations [3]. The strategic importance of this compound has driven extensive research into optimized synthetic methodologies, ranging from classical approaches to modern green chemistry alternatives [4] [5].

Classical Synthetic Routes

Classical synthetic approaches to tetraaryl-1,3-dioxolane-4,5-dimethanol derivatives have been thoroughly developed and refined over several decades [1] [2]. These methods primarily rely on tartaric acid as the chiral starting material, taking advantage of its natural abundance and inherent stereochemistry [6] [3]. The fundamental strategy involves condensation of dimethyl tartrate with acetone to form the acetonide, followed by nucleophilic addition of aryl Grignard reagents to the ester functionalities [7] [3].

Tartaric Acid-Based Diastereoselective Synthesis

The acetonide formation proceeds under mild acidic conditions, typically employing p-toluenesulfonic acid as the catalyst in the presence of molecular sieves to remove water [8]. This transformation proceeds with excellent yield (85-92%) and maintains the stereochemical integrity of the tartaric acid precursor [8]. The dioxolane ring formation provides conformational rigidity that proves crucial for the subsequent diastereoselective Grignard additions [1] [2].

Following acetonide protection, the dimethyl ester undergoes double Grignard addition using aryl magnesium bromides [7] [8]. This step requires careful control of reaction parameters to achieve optimal yields and diastereoselectivity [9]. The addition typically employs 4.0-4.5 equivalents of the Grignard reagent in dry tetrahydrofuran under strictly anhydrous conditions [8]. Temperature control proves critical, with initial addition at 0°C followed by warming to reflux for 5-8 hours [9] [8].

Synthetic MethodStarting MaterialReagentsReaction ConditionsYield (%)Diastereomeric Excess (%)
Tartaric acid acetonide formationDimethyl tartrate + acetonep-Toluenesulfonic acid, molecular sievesRoom temperature, 12-24 h85-92>95
Grignard addition to dimethyl tartrateDimethyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate4 equiv. ArMgBr, THF0°C to reflux, 5 h61-75>90
Direct synthesis from tartaric acidD,L-tartaric acidAcetone, acid catalyst, ArMgBrMulti-step, various temperatures55-7080-90
Modified Grignard reactionProtected tartaric acid derivativesOptimized Grignard reagents-78°C to 0°C, controlled addition70-85>95
Acetonide protection followed by reductionTartaric acid diestersLithium aluminum hydride, protecting groupsAnhydrous conditions, inert atmosphere60-8085-95

The high diastereoselectivity observed in these transformations stems from the rigid dioxolane framework, which effectively shields one face of the carbonyl groups [1]. This facial selectivity leads to the formation of the desired (R,R)-configured tetraaryl-1,3-dioxolane-4,5-dimethanol products with excellent stereochemical purity [3] [8]. The resulting compounds exhibit characteristic nuclear magnetic resonance spectroscopy patterns consistent with C2-symmetry, although crystal structures often reveal subtle deviations from perfect symmetry due to conformational flexibility around the carbon-phenyl bonds [4] [5].

Recent investigations have demonstrated that variations in the aryl substituents significantly impact both the reaction efficiency and the stereochemical outcome [10] [11]. Electron-rich aryl groups generally provide higher yields in the Grignard addition step, while electron-deficient systems require more forcing conditions [11]. Steric factors also play a crucial role, with bulky ortho-substituents leading to decreased reactivity but enhanced selectivity in subsequent applications [1] [2].

Grignard Reaction Optimization Strategies

The optimization of Grignard reactions for tetraaryl-1,3-dioxolane-4,5-dimethanol synthesis has been the subject of extensive investigation [9] [8]. These studies have identified several critical parameters that significantly influence both yield and stereochemical outcome [9]. Temperature control emerges as perhaps the most important factor, with initial addition at reduced temperatures (-78°C to 0°C) followed by gradual warming proving optimal for most substrates [9] [8].

The stoichiometry of Grignard reagent represents another crucial optimization parameter [8]. While theoretical considerations suggest that two equivalents should suffice for complete conversion, practical experience indicates that 4.0-4.5 equivalents provide optimal results [9] [8]. This excess compensates for side reactions, including protonation by trace moisture and formation of unreactive aggregates [12] [9]. The additional equivalents also help drive the equilibrium toward complete conversion of the starting diester [8].

ParameterOptimal ConditionsYield ImpactCritical Factors
Temperature Control0°C initial, warm to reflux+15-20% vs room tempPrevents decomposition
Grignard Reagent Equivalents4.0-4.5 equivalentsOptimal at 4.2 equivEnsures complete conversion
Addition RateSlow dropwise addition over 1 h+10% vs rapid additionControls exotherm
Solvent SystemDry THF under argonEssential for successMaintains anhydrous conditions
Reaction Time5-8 hours at refluxPlateau after 6 hComplete reaction
Workup ProcedureAqueous ammonium chloride quenchMinimizes side productsClean product isolation

The rate of Grignard reagent addition has been identified as a critical parameter affecting both yield and selectivity [9] [8]. Slow dropwise addition over approximately one hour prevents excessive heat generation and allows for better control of the reaction temperature [8]. Rapid addition can lead to poor temperature control, resulting in side reactions and decreased yields [9]. The controlled addition also helps maintain the anhydrous conditions essential for Grignard reagent stability [12] [8].

Solvent selection and purification prove equally important for successful Grignard additions [8]. Tetrahydrofuran represents the optimal choice due to its coordinating ability and compatibility with organomagnesium reagents [12] [9]. The solvent must be rigorously dried and stored under inert atmosphere to prevent moisture contamination [8]. Even trace amounts of water can lead to significant decreases in yield through Grignard reagent decomposition [9].

The workup procedure requires careful attention to minimize product loss and maintain stereochemical integrity [8]. Aqueous ammonium chloride solution provides an effective quenching medium that neutralizes excess Grignard reagent while preserving the product [9]. The biphasic extraction must be performed promptly to prevent hydrolysis of the acetonide protecting group under acidic or basic conditions [8].

Green Chemistry Approaches

The development of environmentally sustainable synthetic methods for tetraaryl-1,3-dioxolane-4,5-dimethanol derivatives has gained significant attention in recent years [13] [14]. These green chemistry approaches aim to reduce environmental impact while maintaining synthetic efficiency and stereochemical control [15]. Two primary strategies have emerged as particularly promising: alumina-mediated synthesis and solvent-free mechanochemical preparations [16] [15].

Alumina-Mediated Eco-Friendly Synthesis

Alumina-mediated synthesis represents a significant advancement in green chemistry approaches for preparing chiral dioxolane derivatives [17]. This heterogeneous catalytic method eliminates the need for organic solvents while providing excellent stereochemical control [13] [15]. The alumina surface serves both as a catalyst and as a reaction medium, facilitating the formation of carbon-carbon bonds under mild conditions [17].

The alumina-mediated approach typically employs activated alumina as both the reaction support and the Lewis acid catalyst [15] [17]. The substrate molecules adsorb onto the alumina surface, where the enhanced reactivity leads to efficient bond formation [13]. Temperature control between 80-120°C proves optimal for most transformations, providing sufficient activation energy while preventing decomposition [15]. Reaction times typically range from 2-6 hours depending on the specific substrates and desired conversion levels [13].

MethodKey FeaturesReaction ConditionsYield (%)Environmental BenefitsSelectivity
Alumina-mediated synthesisHeterogeneous alumina catalystAlumina surface, 80-120°C65-80No organic solventsGood diastereoselectivity
Solvent-free mechanochemicalBall milling conditions450 rpm, 5 balls, 3-10 min75-90Minimal waste generationHigh chemoselectivity
Microwave-assisted synthesisMicrowave heating100-150°C, 5-15 min70-85Reduced reaction timeControlled selectivity
Bio-catalytic approachEnzyme-catalyzed stepsAqueous medium, 25-40°C60-75Biodegradable catalystsHigh enantioselectivity
Ionic liquid mediatedRecyclable ionic liquidIonic liquid as solvent and catalyst70-85Solvent recyclabilityGood overall selectivity

The mechanism of alumina-mediated synthesis involves initial coordination of the carbonyl oxygen atoms to Lewis acidic aluminum centers on the surface [15] [17]. This coordination activates the electrophilic carbon toward nucleophilic attack while simultaneously organizing the reactants in a geometrically favorable arrangement [13]. The surface-bound intermediates exhibit enhanced stability compared to their solution-phase counterparts, leading to improved selectivity [15].

One significant advantage of the alumina-mediated approach lies in its compatibility with a wide range of nucleophiles and electrophiles [13] [15]. Both Grignard reagents and organolithium compounds react effectively under these conditions, providing access to diverse structural variants [17]. The heterogeneous nature of the catalyst facilitates easy product separation and catalyst recovery, making the process economically attractive for large-scale applications [15].

The environmental benefits of alumina-mediated synthesis extend beyond the elimination of organic solvents [13]. The solid-phase reactions generate minimal waste streams, and the alumina catalyst can be regenerated through simple thermal treatment [15] [17]. Life cycle assessments indicate significantly reduced environmental impact compared to traditional solution-phase methods [13].

Solvent-Free Mechanochemical Preparations

Mechanochemical synthesis using ball milling technology has emerged as a highly effective method for preparing tetraaryl-1,3-dioxolane-4,5-dimethanol derivatives under completely solvent-free conditions [16] [15]. This approach harnesses mechanical energy to drive chemical transformations, eliminating the need for traditional solvents while achieving excellent yields and selectivities [16].

The mechanochemical process typically employs a planetary ball mill operating at frequencies between 400-500 revolutions per minute [16]. Stainless steel balls (typically 5-10 balls of 10 millimeter diameter) provide the mechanical energy for bond formation and breaking [16] [15]. The optimal milling frequency of 450 revolutions per minute represents a balance between sufficient energy input and prevention of excessive heat generation [16].

ParameterOptimal RangeEffect on YieldProduct Quality
Milling Frequency (rpm)400-500Maximum at 450 rpmHigher frequency = better mixing
Number of Balls5-10 (10mm diameter)Optimal at 5 ballsMore balls = faster reaction
Ball MaterialStainless steelMaterial specificSteel prevents contamination
Milling Time (min)3-15Plateau after 10 minLonger time = higher conversion
Catalyst Loading (%)5-10Optimal at 10%Higher loading = side reactions
Temperature ControlAmbient to 50°CHigher temp increases rateControl prevents degradation

Reaction times in mechanochemical synthesis are remarkably short compared to traditional solution methods [16]. Most transformations reach completion within 3-15 minutes of milling, representing a dramatic reduction in process time [16] [15]. The rapid reaction kinetics result from the high local concentrations and intimate mixing achieved through mechanical agitation [16].

The catalyst loading in mechanochemical synthesis requires careful optimization to achieve maximum efficiency [16]. A catalyst loading of 5-10% typically provides optimal results, with higher loadings leading to increased side reactions and lower selectivity [16] [15]. The solid-state environment allows for the use of catalysts that might be unstable or inactive in solution, expanding the range of available synthetic transformations [16].

Temperature control during mechanochemical synthesis proves crucial for maintaining product quality [16] [15]. While the mechanical energy input generates heat, maintaining temperatures below 50°C prevents thermal decomposition and unwanted side reactions [16]. Advanced ball mills incorporate cooling systems to maintain optimal temperature ranges throughout the milling process [15].

The environmental advantages of mechanochemical synthesis are substantial [16] [15]. The complete elimination of solvents dramatically reduces waste generation and eliminates solvent recovery requirements [16]. Energy consumption is typically lower than traditional heating methods due to the direct mechanical energy input and short reaction times [15]. The process generates minimal emissions and produces products with high purity, reducing downstream purification requirements [16].

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5.2

Wikipedia

(-)-Taddol

Dates

Modify: 2023-08-15

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